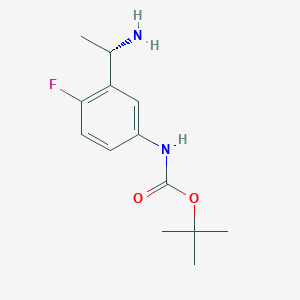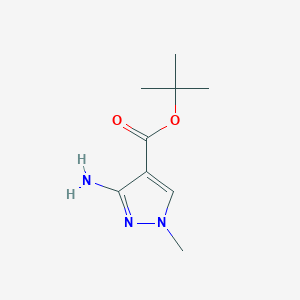
5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol: is an organic compound with a complex structure that includes an amino group, a hydroxyethyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has appropriate substituents.
Functional Group Introduction:
Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its functional groups.
Biomarker Development: Potential use in developing biomarkers for specific diseases.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific pathways in diseases.
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: An intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can inhibit or activate specific pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 5-(1-Amino-2-hydroxyethyl)pentopyranose
- (1-Amino-2-hydroxyethyl)phosphonic acid
Comparison:
- Structural Differences: While similar in having amino and hydroxyethyl groups, the presence of the methoxy group in 5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol makes it unique.
- Reactivity: The methoxy group can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions.
- Applications: The unique structure of this compound allows for specific applications that similar compounds may not be suitable for.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-(1-amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3 |
InChI Key |
XSYVCRXYJCUUQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)





![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)


amine](/img/structure/B13540285.png)

